

Technical Guide: Physicochemical Properties of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

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Compound of Interest

Compound Name: 4-(3-Bromophenyl)-1,3-thiazol-2-amine

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Introduction

4-(3-Bromophenyl)-1,3-thiazol-2-amine is a heterocyclic organic compound belonging to the aminothiazole class. The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2]} This document provides a comprehensive overview of the known physicochemical properties of **4-(3-Bromophenyl)-1,3-thiazol-2-amine**, details its synthesis, and discusses its potential biological relevance based on the activities of structurally related compounds.

Physicochemical Properties

The physicochemical properties of **4-(3-Bromophenyl)-1,3-thiazol-2-amine** are crucial for its handling, formulation, and biological activity assessment. The available data, including some comparative values for its isomer 4-(4-bromophenyl)-1,3-thiazol-2-amine, are summarized below.

Property	Value	Source	Notes
Molecular Formula	C ₉ H ₇ BrN ₂ S	[3][4]	
Molecular Weight	255.13 g/mol	[3][4]	
Melting Point	Not available for the 3-bromo isomer. The 4-bromo isomer has a melting point of 183-187 °C.	[5]	The melting point is a key indicator of purity.
Boiling Point	A reported value of 93 °C is likely inaccurate and may be from a predictive model under non-standard conditions.	[3]	Due to the molecular weight and structure, a much higher boiling point is expected.
Solubility	Expected to be soluble in polar organic solvents like DMSO and ethanol.[6] Solubility in aqueous solutions is likely pH-dependent due to the basic amino group.[6][7]	[6][7]	Quantitative solubility data is not readily available.
pKa	The pKa of the parent compound, 2-aminothiazole, is approximately 5.36.[8][9] The bromo-substitution on the phenyl ring will likely influence this value.	[8][9]	Experimental determination is required for an accurate value.
logP	A calculated logP for the 4-bromo isomer is 3.4484.[10] The logP	[10]	LogP is a measure of lipophilicity and is important for

for the 3-bromo isomer is expected to be similar.

predicting pharmacokinetic properties.

Experimental Protocols

Synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis

The most common and effective method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.^[11] This reaction involves the condensation of an α -haloketone with a thioamide. For the synthesis of **4-(3-Bromophenyl)-1,3-thiazol-2-amine**, the reactants are 2-bromo-1-(3-bromophenyl)ethanone and thiourea.

Materials:

- 2-bromo-1-(3-bromophenyl)ethanone
- Thiourea
- Ethanol or Methanol (absolute)
- Sodium carbonate (Na_2CO_3) solution (e.g., 5-10%)
- Distilled water

Classical Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) in absolute ethanol.
- Add thiourea (1.1-1.2 equivalents) to the solution.
- Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Pour the reaction mixture into a beaker containing cold water or a dilute aqueous solution of sodium carbonate to neutralize the hydrobromide salt of the product and induce precipitation.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water to remove any inorganic impurities.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Procedure:

- In a microwave reaction vessel, combine 2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) and thiourea (1.1-1.2 equivalents).
- Add a suitable solvent, such as ethanol.
- Seal the vessel and place it in a microwave reactor.
- Heat the mixture to a temperature of 100-120°C for 10-20 minutes.
- After the reaction is complete, cool the vessel to room temperature.
- Follow the work-up procedure described in the classical method (steps 5-8) to isolate and purify the product.

Mandatory Visualizations

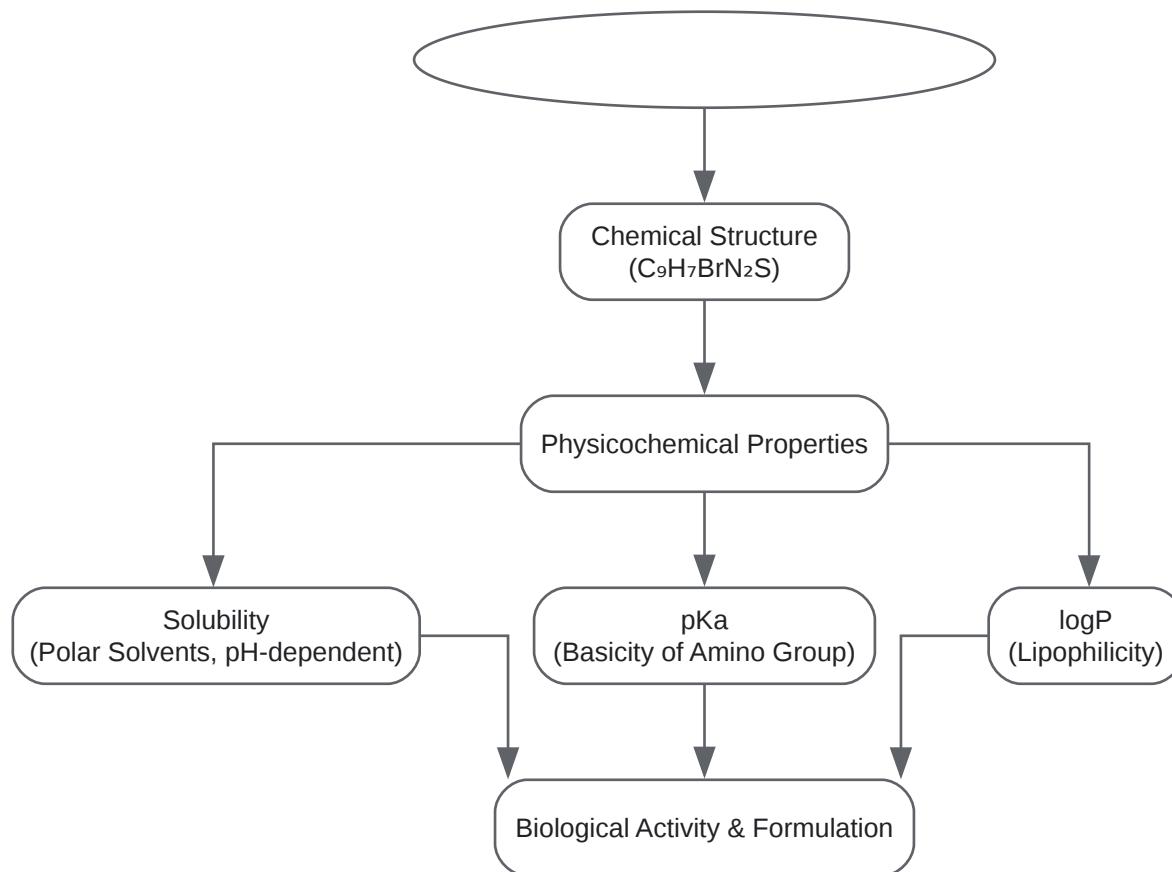
Hantzsch Thiazole Synthesis Workflow



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Caption: General workflow for the Hantzsch synthesis of **4-(3-Bromophenyl)-1,3-thiazol-2-amine**.

Logical Relationship of Physicochemical Properties



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Caption: Interrelation of the chemical structure and key physicochemical properties influencing biological applications.

Biological Activity and Signaling Pathways

While specific studies on the biological targets and signaling pathways of **4-(3-Bromophenyl)-1,3-thiazol-2-amine** are not extensively documented, the broader class of 2-aminothiazole derivatives has been shown to exhibit a wide range of pharmacological activities. [1][12] These include roles as anticancer, antimicrobial, and anti-inflammatory agents. [1][12] The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors. For instance, some 2-aminothiazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in the regulation of the cell cycle and are often dysregulated in cancer. [9] Further research is needed to

elucidate the specific molecular targets and mechanisms of action for **4-(3-Bromophenyl)-1,3-thiazol-2-amine**.

Conclusion

4-(3-Bromophenyl)-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to the established biological importance of the 2-aminothiazole scaffold. This guide has summarized its key physicochemical properties and provided a detailed protocol for its synthesis via the Hantzsch reaction. While some experimental data, particularly regarding its melting point, solubility, and pKa, require further investigation, the information presented here serves as a valuable resource for researchers working with this and related compounds. Future studies should focus on the experimental determination of these properties and the exploration of its specific biological activities and mechanisms of action to fully realize its therapeutic potential.

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